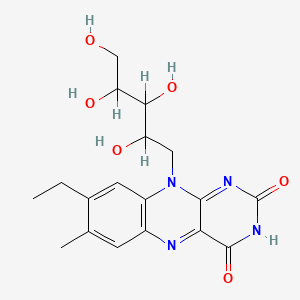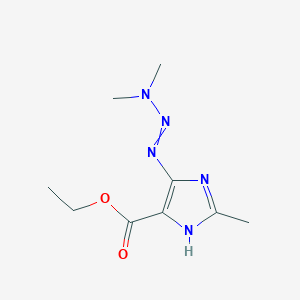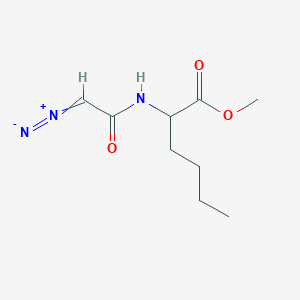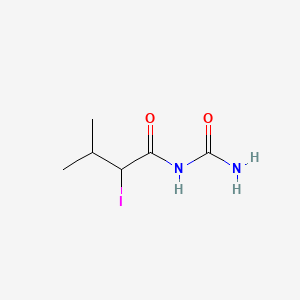
Protochlorophyllide a
Overview
Description
Protochlorophyllide a is an intermediate in the biosynthesis of chlorophyll a. It is a tetrapyrrole compound that lacks the phytol side-chain of chlorophyll and the reduced pyrrole in ring D. This compound is highly fluorescent and plays a crucial role in the chlorophyll biosynthesis pathway, particularly in photosynthetic organisms such as plants, algae, and some bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protochlorophyllide a can be synthesized from chlorophyllide a or divinyl this compound. The synthesis involves the reduction of protochlorophyllide to chlorophyllide a, which is catalyzed by the enzyme protochlorophyllide oxidoreductase. This reaction requires light and NADPH as a cofactor .
Industrial Production Methods: Industrial production of this compound is not common due to its specific role in the biosynthesis of chlorophyll. it can be extracted from photosynthetic organisms such as plants and algae. The extraction process involves the isolation of chloroplasts, followed by the purification of this compound using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Protochlorophyllide a undergoes several types of reactions, including:
Reduction: The reduction of this compound to chlorophyllide a is a key reaction in the chlorophyll biosynthesis pathway.
Common Reagents and Conditions:
Light: Essential for the reduction of this compound to chlorophyllide a.
NADPH: Acts as a cofactor in the reduction reaction.
Enzymes: Protochlorophyllide oxidoreductase is the primary enzyme involved in the reduction reaction.
Major Products:
Chlorophyllide a: The primary product formed from the reduction of this compound.
Scientific Research Applications
Protochlorophyllide a has several scientific research applications, including:
Photosynthesis Research: It is used to study the chlorophyll biosynthesis pathway and the role of light-dependent reactions in photosynthesis.
Fluorescence Studies: Due to its high fluorescence, this compound is used in fluorescence microscopy and spectroscopy to study the structure and function of photosynthetic organisms.
Biotechnology: It is used in the development of genetically modified plants with enhanced photosynthetic efficiency.
Mechanism of Action
Protochlorophyllide a exerts its effects through its role in the chlorophyll biosynthesis pathway. The reduction of this compound to chlorophyllide a is catalyzed by protochlorophyllide oxidoreductase, which forms a ternary complex with NADPH and this compound. This complex undergoes a light-dependent reaction to produce chlorophyllide a, which is then converted to chlorophyll a . The molecular targets involved in this pathway include the enzymes and cofactors required for the reduction reaction .
Comparison with Similar Compounds
Protochlorophyllide a is similar to other intermediates in the chlorophyll biosynthesis pathway, such as:
Chlorophyllide a: The immediate product of this compound reduction.
Divinyl this compound: Another intermediate in the chlorophyll biosynthesis pathway.
Chlorophyll a: The final product of the biosynthesis pathway.
Uniqueness: this compound is unique due to its role as a highly fluorescent intermediate in the chlorophyll biosynthesis pathway. Its light-dependent reduction to chlorophyllide a is a critical step in the production of chlorophyll a, which is essential for photosynthesis .
Properties
IUPAC Name |
magnesium;22-(2-carboxyethyl)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPCOMNNISRCTC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32MgN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20369-67-9 | |
| Record name | Protochlorophyllide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide](/img/structure/B1211543.png)








![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)




